molecular formula C23H23N7O5 B1678033 Pralatrexate, (R)- CAS No. 1320211-70-8

Pralatrexate, (R)-

Numéro de catalogue B1678033
Numéro CAS: 1320211-70-8
Poids moléculaire: 477.5 g/mol
Clé InChI: OGSBUKJUDHAQEA-ZBFHGGJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pralatrexate, also known as ®-Pralatrexate, is an antineoplastic agent used for the treatment of relapsed or refractory peripheral T-cell lymphoma . It is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . Pralatrexate is designed to have a higher affinity for the reduced folate carrier, a protein that is overexpressed in malignant cells and is upregulated by oncogenes .


Molecular Structure Analysis

Pralatrexate has the chemical formula C23H23N7O5 and a molecular weight of 477.480 . It is a folate analog, meaning it has a structure similar to that of folate, allowing it to interact with the same cellular machinery .


Chemical Reactions Analysis

Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention . The resistance mechanisms of Pralatrexate were associated with reduced cellular uptake of Pralatrexate and/or overexpression of DNMT3B .

Applications De Recherche Scientifique

Treatment of Peripheral T-Cell Lymphoma

Pralatrexate has been studied for its efficacy in treating peripheral T-cell lymphoma (PTCL). A phase I/II study in Japanese patients with relapsed or refractory PTCL demonstrated that pralatrexate, along with vitamin B12 and folic acid supplementation, was generally well-tolerated and effective, showing promising objective response rates (Maruyama et al., 2017).

Combination Therapy for T-Cell Lymphoid Malignancies

Research has shown that pralatrexate can be synergistic with other drugs, such as the proteasome inhibitor bortezomib, in treating T-cell lymphoid malignancies. This combination has been observed to induce potent apoptosis and caspase activation across various T-lymphoma cell lines, suggesting its potential as a platform for T-cell malignancy treatments (Marchi et al., 2010).

Application in Solid Tumors

Pralatrexate has been tested in combination with other chemotherapeutic agents, such as paclitaxel and docetaxel, for its application in treating advanced solid tumors. A phase 1 study indicated that pralatrexate, in combination with these agents, was well-tolerated and showed signs of efficacy against non-small-cell lung cancer (Azzoli et al., 2007).

Induction of Tumor Cell Apoptosis in Cutaneous T-Cell Lymphoma

Pralatrexate has been found to induce apoptosis in tumor cells in cases of cutaneous T-cell lymphoma. This observation suggests its potential in treating skin-related manifestations of lymphoma, as shown in a patient with adult T-cell lymphoma/leukemia (Marneros et al., 2009).

Combination with Gemcitabine in Lymphoproliferative Malignancies

A Phase 1/2A study investigated the combination of pralatrexate and gemcitabine in patients with relapsed or refractory lymphoproliferative malignancies. This combination was found to be safely administered and showed encouraging activity in heavily pre-treated, refractory lymphomas (Horwitz et al., 2008).

Sequential Administration with Fluorouracil

In a phase 1 clinical trial, the sequential administration of pralatrexate followed by a 48-hour infusion of 5-fluorouracil every other week was investigated in adult patients with solid tumors. This study explored the synergistic potential of these two drugs in treating various malignancies (Grem et al., 2015).

PROPEL Study in Peripheral T-Cell Lymphoma

The PROPEL study, a pivotal Phase 2 trial, evaluated the safety and efficacy of pralatrexate with vitamin B12 and folic acid supplementation in patients with relapsed or refractory PTCL. This study represents a significant step in understanding the drug's effectiveness in this specific lymphoma subtype (O’Connor et al., 2008).

Review of Pralatrexate's Efficacy and Broad Application

A systematic review of pralatrexate’s applications highlighted its efficacy in not only PTCL but also in other forms of cancer, such as cutaneous T-cell lymphoma and extranodal natural killer (NK)/T-cell lymphoma. The review also discussed pralatrexate's pharmacokinetics and clinical phase studies (Altınay et al., 2022).

Development and Pharmacology of Pralatrexate

The development and pharmacology of pralatrexate have been detailed, describing its journey from bench to bedside. This includes its classification as an antifolate and its FDA approval for PTCL treatment (Zain & Marchi, 2010).

Safety And Hazards

Pralatrexate may affect fertility in men and women and may harm the baby if used during pregnancy . It is also associated with various side effects, including cytotoxic effects due to its nonselective mechanism of action . It is recommended to avoid inhalation and contact with eyes and skin .

Orientations Futures

Pralatrexate is being studied for other types of lymphoma and solid malignancy such as non-small-cell lung cancer, breast cancer, and bladder cancer . Future combination therapies could include the EZH2 inhibitor tazemetostat and chemotherapies or antibodies . The combination of DAC and Pralatrexate exhibited synergistic activity, and thus, this approach might improve the clinical efficacy of Pralatrexate .

Propriétés

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031315
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralatrexate, (R)-

CAS RN

1320211-70-8
Record name Pralatrexate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (R)-
Reactant of Route 2
Pralatrexate, (R)-
Reactant of Route 3
Pralatrexate, (R)-
Reactant of Route 4
Pralatrexate, (R)-
Reactant of Route 5
Pralatrexate, (R)-
Reactant of Route 6
Pralatrexate, (R)-

Citations

For This Compound
5
Citations
X Hong, Y Song, H Huang, B Bai, H Zhang, X Ke… - Targeted …, 2019 - Springer
… -S and pralatrexate-R considered to be physiologically unlikely). Exposure of pralatrexate-R was … -S being approximately twofold greater than that of pralatrexate-R (Cycle 1 Day 1 mean …
Number of citations: 17 link.springer.com
L Paoluzzi, M Gonen, G Bhagat… - Blood, The Journal …, 2008 - ashpublications.org
Overexpression of antiapoptotic members of the Bcl-2 family is observed in approximately 80% of B-cell lymphomas, contributing to intrinsic and acquired drug resistance. Nullifying the …
Number of citations: 135 ashpublications.org
S Nagai, K Ozawa - British Journal of Haematology, 2016 - Wiley Online Library
Differences in regulatory actions between Japan, the European Union ( EU ) and the United States ( US ) regarding the approval date and primary endpoints of pivotal trials have never …
Number of citations: 6 onlinelibrary.wiley.com
OA O'Connor - Current opinion in oncology, 2006 - journals.lww.com
Pralatrexate is an antifolate designed to be internalized more rapidly than other traditional antifolates. Preclinical studies have demonstrated its superiority to methotrexate, and early …
Number of citations: 55 journals.lww.com
J Kong, AL Feldman - The Peripheral T‐Cell Lymphomas, 2021 - Wiley Online Library
Anaplastic large‐cell lymphoma (ALCL) is defined as a group of T‐cell non‐Hodgkin lymphomas (NHLs) which show unifying pathological characteristics, but heterogeneous clinical …
Number of citations: 1 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.